molecular formula C6H13NO2S B13219601 5-Amino-2-methyl-1lambda6-thiane-1,1-dione

5-Amino-2-methyl-1lambda6-thiane-1,1-dione

Cat. No.: B13219601
M. Wt: 163.24 g/mol
InChI Key: HPJWOPXIVHCKHO-UHFFFAOYSA-N
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Description

5-Amino-2-methyl-1lambda6-thiane-1,1-dione is a chemical compound with the molecular formula C5H9NO2S It is a derivative of thiane, a sulfur-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-methyl-1lambda6-thiane-1,1-dione typically involves the reaction of 2-methylthiane-1,1-dione with an amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically purified through crystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-methyl-1lambda6-thiane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiane derivatives. The specific products depend on the reaction conditions and the reagents used.

Scientific Research Applications

5-Amino-2-methyl-1lambda6-thiane-1,1-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-methyl-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2-methylthiane-1,1-dione
  • 2-Methylthiane-1,1-dione
  • 5-Amino-2-methyl-1lambda6-thiane-1,1-dione hydrochloride

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both amino and thiane functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H13NO2S

Molecular Weight

163.24 g/mol

IUPAC Name

6-methyl-1,1-dioxothian-3-amine

InChI

InChI=1S/C6H13NO2S/c1-5-2-3-6(7)4-10(5,8)9/h5-6H,2-4,7H2,1H3

InChI Key

HPJWOPXIVHCKHO-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CS1(=O)=O)N

Origin of Product

United States

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